6-Methylpyridazin-3(2H)-one

Description

The exact mass of the compound 6-Methylpyridazin-3(2H)-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17180. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Methylpyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methylpyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

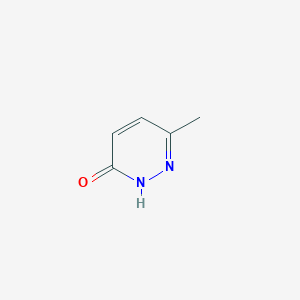

IUPAC Name |

3-methyl-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4-2-3-5(8)7-6-4/h2-3H,1H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWIXLPWMGHDDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60158036 |

Source

|

| Record name | 6-Methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13327-27-0 |

Source

|

| Record name | 6-Methyl-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13327-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylpyridazin-3(2H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013327270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-3(2H)-pyridazinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methyl-3(2H)-pyridazinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylpyridazin-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Methylpyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylpyridazin-3(2H)-one (CAS No. 13327-27-0) is a heterocyclic organic compound belonging to the pyridazinone class. The pyridazinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its versatile binding capabilities and presence in a wide array of biologically active molecules.[1] Derivatives have shown significant potential in various therapeutic areas, including cardiovascular diseases, inflammation, and cancer.[2][3] A thorough understanding of the physicochemical properties of the core 6-Methylpyridazin-3(2H)-one structure is fundamental for any research and development involving this scaffold. It dictates formulation strategies, bioavailability, interaction with biological targets, and the design of new analogues.

This guide provides a comprehensive analysis of the key physicochemical parameters of 6-Methylpyridazin-3(2H)-one, offering both established data and field-proven experimental methodologies for its characterization.

Molecular Structure and Identification

The foundational characteristics of 6-Methylpyridazin-3(2H)-one are its molecular structure and standard identifiers.

| Identifier | Value | Source |

| IUPAC Name | 6-methylpyridazin-3(2H)-one | [4] |

| CAS Number | 13327-27-0 | [5] |

| Molecular Formula | C₅H₆N₂O | [5] |

| Molecular Weight | 110.11 g/mol | [5] |

| Canonical SMILES | CC1=CC=C(NN1)O | [5] |

| InChI Key | QZWIXLPWMGHDDD-UHFFFAOYSA-N | [5] |

Tautomerism: The Keto-Enol Equilibrium

A critical structural feature of pyridazin-3(2H)-ones is their existence in a tautomeric equilibrium between the lactam (keto) and lactim (enol) forms.[6] For 6-Methylpyridazin-3(2H)-one, this equilibrium is between the primary keto form (6-methylpyridazin-3(2H)-one) and its enol tautomer (3-hydroxy-6-methylpyridazine).

Caption: Lactam-lactim tautomerism of 6-Methylpyridazin-3(2H)-one.

Experimental and theoretical studies confirm that the keto form is thermodynamically more stable and thus the predominant species under standard conditions.[6] This has significant implications for its hydrogen bonding capability, acting primarily as a hydrogen bond donor via the N-H group and an acceptor at the carbonyl oxygen.

Physicochemical Data Summary

The following table summarizes the core physicochemical properties of 6-Methylpyridazin-3(2H)-one.

| Property | Value | Method/Comment | Source |

| Physical State | Light yellow to amber crystalline solid | Visual Observation | [7] |

| Melting Point | 143-145 °C | Experimental (likely DSC or capillary) | [7] |

| Boiling Point | 255.55 °C | Predicted/Calculated | N/A |

| pKa | 11.51 ± 0.40 | Predicted | [7] |

| LogP (Octanol/Water) | -0.4 | Computed (cLogP) | [5] |

| Water Solubility | Data not available. Expected to be low. | See Section 3.2 for discussion. | N/A |

Detailed Physicochemical Analysis

Thermal Properties: Melting Point

The melting point of a crystalline solid provides critical information about its purity and lattice energy. For 6-Methylpyridazin-3(2H)-one, the reported range of 143-145 °C indicates a well-defined crystalline structure.[7]

Expert Insight: A sharp melting range, as observed here, is a strong indicator of high purity. Impurities typically depress and broaden the melting range. Differential Scanning Calorimetry (DSC) is the modern standard for this determination, as it provides not only the melting point (onset or peak temperature) but also the enthalpy of fusion (ΔHfus), which quantifies the energy required to break the crystal lattice.

This protocol outlines the standard procedure for verifying the melting point and purity of a sample like 6-Methylpyridazin-3(2H)-one.

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (m.p. 156.6 °C).

-

Sample Preparation: Accurately weigh 1-3 mg of 6-Methylpyridazin-3(2H)-one into an aluminum DSC pan. Crimp a lid onto the pan to enclose the sample. Prepare an identical empty pan to serve as the reference.

-

DSC Program: Place the sample and reference pans into the DSC cell. Heat the sample under a nitrogen atmosphere (flow rate ~50 mL/min) at a controlled rate, typically 10 °C/min, from a starting temperature (e.g., 25 °C) to a point well beyond the melt (e.g., 180 °C).

-

Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting point is determined from the endotherm. The onset temperature is often taken as the melting point for pure substances, while the peak temperature represents the maximum rate of melting. The integrated area of the peak corresponds to the heat of fusion.

Caption: Standard workflow for melting point determination using DSC.

Solubility Profile

Solubility is a paramount property in drug development, influencing everything from formulation to bioavailability. While specific quantitative solubility data for 6-Methylpyridazin-3(2H)-one is not available in the reviewed literature, its structural features suggest moderate solubility in polar organic solvents and low solubility in non-polar solvents.[8] The computed LogP of -0.4 suggests a degree of hydrophilicity.[5]

Expert Insight & Analog Analysis: We can infer the likely solubility behavior from a closely related analog, 6-phenyl-pyridazin-3(2H)-one . A detailed study on this compound found it to be practically insoluble in water (mole fraction ~1.26 x 10⁻⁵), sparingly soluble in alcohols like ethanol, but freely soluble in polar aprotic solvents like DMSO (mole fraction ~4.73 x 10⁻¹).[9][10] Given that the methyl group in 6-Methylpyridazin-3(2H)-one is less lipophilic than a phenyl group, we can hypothesize that its aqueous solubility will be slightly higher than the phenyl analog, but still poor, while maintaining good solubility in solvents like DMSO.

To definitively determine the aqueous solubility, the OECD Guideline 105 (Flask Method) is the gold standard.[1]

-

Preparation: Add an excess amount of 6-Methylpyridazin-3(2H)-one to a known volume of purified water (or buffer of desired pH) in a glass-stoppered flask. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A preliminary test is often run to determine the time to equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. Centrifuge or filter the sample to separate the saturated aqueous solution from the excess solid. This step must be performed without temperature change.

-

Quantification: Accurately determine the concentration of 6-Methylpyridazin-3(2H)-one in the clear, saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the mass of the solute per volume of the solution (e.g., mg/mL or g/L).

Ionization (pKa)

The pKa is the pH at which a molecule is 50% ionized. The predicted pKa of 11.51 for 6-Methylpyridazin-3(2H)-one corresponds to the deprotonation of the N-H bond of the pyridazinone ring, indicating it is a very weak acid.[7]

Expert Insight: A pKa of 11.51 means that at physiological pH (~7.4), the molecule will be overwhelmingly in its neutral, unionized form. This is a critical piece of information for predicting its absorption and distribution characteristics, as neutral species more readily cross biological membranes. Potentiometric titration is a reliable method for experimentally determining pKa.[2]

Spectroscopic Profile

Spectroscopic data provides an essential fingerprint for identity confirmation and structural elucidation.

-

¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is the most powerful tool for structural confirmation. Based on studies of similar pyridazinone derivatives, the expected ¹H NMR spectrum in a solvent like DMSO-d₆ would show a singlet for the methyl (CH₃) protons, two distinct signals for the vinyl protons on the pyridazine ring (likely doublets due to coupling), and a broad singlet for the N-H proton.[11] The ¹³C NMR spectrum would show five distinct signals: one for the methyl carbon, two for the vinyl carbons, one for the quaternary carbon attached to the methyl group, and a characteristic downfield signal for the carbonyl carbon (C=O).[1][11]

-

Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying key functional groups. Key expected absorbances for 6-Methylpyridazin-3(2H)-one include a strong C=O (carbonyl) stretch around 1650-1680 cm⁻¹ and an N-H stretch in the region of 3100-3300 cm⁻¹.[5]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For 6-Methylpyridazin-3(2H)-one, the molecular ion peak [M]⁺ would be observed at m/z 110.[5]

Solid-State Properties: Crystal Structure

While a specific crystal structure file for 6-Methylpyridazin-3(2H)-one was not retrieved from the Crystallography Open Database (COD), analysis of similar pyridazinone structures reveals a common and critical packing motif.[3][8]

Expert Insight: In the solid state, pyridazinone derivatives typically form centrosymmetric dimers through strong intermolecular N-H···O hydrogen bonds.[8] This creates a stable, planar eight-membered ring motif (R²₂(8) in graph-set notation). This dimerization significantly influences the compound's melting point, lattice energy, and can affect its dissolution rate. It is highly probable that 6-Methylpyridazin-3(2H)-one adopts a similar hydrogen-bonded dimer structure in its crystalline form.

Conclusion

6-Methylpyridazin-3(2H)-one is a crystalline solid with a high melting point, reflecting a stable crystal lattice likely dominated by strong intermolecular N-H···O hydrogen bonding. Its tautomeric equilibrium heavily favors the keto form. As a very weak acid, it is almost exclusively neutral at physiological pH. While predicted to be hydrophilic (cLogP -0.4), its solubility in water is expected to be poor, analogous to similar structures, whereas good solubility is anticipated in polar aprotic solvents like DMSO. The provided experimental protocols for DSC, solubility, and pKa determination offer a robust framework for researchers to verify these properties and ensure the quality and consistency of the material used in drug discovery and development programs.

References

-

Andrási, M., et al. (2007). Potentiometric and UV-spectrophotometric determination of the acid-base properties of some new piperazine derivatives. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1031-1039. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 83346, 6-methylpyridazin-3(2H)-one. Retrieved from [Link].

-

Oubair, A., et al. (2019). Crystal structure and Hirshfeld surface analysis of 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 3), 363–367. Available at: [Link].

-

OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available at: [Link].

-

Padrón, J. M., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. Available at: [Link].

-

Refat, H. M., et al. (2020). Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents. Archiv der Pharmazie, 353(3), e1900295. Available at: [Link].

-

El-Shamy, I. E., et al. (2023). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 28(3), 1280. Available at: [Link].

-

Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404. Available at: [Link].

-

Chemcasts (n.d.). Thermophysical Properties of 6-Methyl-3(2H)-pyridazinone. Retrieved from [Link].

-

Shakeel, F., et al. (2019). Solubility and thermodynamics of 6-phenyl-4,5-dihydropyridazin-3 (2H)-one in various neat solvents at different temperatures. Journal of Molecular Liquids, 277, 636-643. Available at: [Link].

-

J&K Scientific (n.d.). 6-Methylpyridazin-3[2H]-one, 97%. Retrieved from [Link].

-

Al-Tel, T. H. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 13(15), 1395-1417. Available at: [Link].

-

Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (2020). SciSpace. Available at: [Link].

-

Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2023). RSC Medicinal Chemistry. Available at: [Link].

-

Maxmedchem (n.d.). 6-Methylpyridazin-3(2H)-one. Retrieved from [Link].

Sources

- 1. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. 6-Methylpyridazin-3(2H)-one(13327-27-0) IR2 [m.chemicalbook.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Crystallography Open Database: Search results [qiserver.ugr.es]

- 5. 6-methylpyridazin-3(2H)-one | C5H6N2O | CID 83346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure and Hirshfeld surface analysis of 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations [mdpi.com]

6-Methylpyridazin-3(2H)-one IUPAC name and structure

An In-Depth Technical Guide to 6-Methylpyridazin-3(2H)-one

Prepared by a Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of 6-Methylpyridazin-3(2H)-one, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. Known as a "privileged structure," the pyridazinone core is a versatile scaffold for developing a wide range of biologically active agents.[1][2] This document delineates the compound's nomenclature, structural characteristics, synthesis, and physicochemical properties. It further explores its chemical reactivity and established applications as a key building block for therapeutics targeting cardiovascular diseases, inflammation, and cancer.[3][4] Detailed experimental protocols, spectroscopic data analysis, and safety information are provided for researchers, scientists, and drug development professionals.

Nomenclature and Structural Elucidation

The precise identification and structural understanding of a molecule are foundational to its scientific exploration. 6-Methylpyridazin-3(2H)-one is a classic example where tautomerism influences its nomenclature and reactivity.

IUPAC Naming and Synonyms

According to IUPAC conventions, the compound is named 3-methyl-1H-pyridazin-6-one .[5][6][7] However, it is more commonly referred to in literature and commercial catalogs as 6-Methylpyridazin-3(2H)-one .[6][8] This common name refers to the lactam tautomer, which is predominant.

Other recognized synonyms include:

The CAS Number for this compound is 13327-27-0 .[5][6]

Chemical Structure and Tautomerism

6-Methylpyridazin-3(2H)-one exists as a dynamic equilibrium between two tautomeric forms: the amide (lactam) and the aromatic iminol (lactim) form. The lactam form is generally the more stable and prevalent tautomer. This equilibrium is crucial as it can influence the molecule's reactivity, particularly in substitution reactions at the nitrogen and oxygen atoms.

The core structure is a six-membered pyridazine ring containing two adjacent nitrogen atoms, a carbonyl group, and a methyl substituent.[3]

Caption: Figure 1: Tautomeric equilibrium of the title compound.

Synthesis and Manufacturing

The synthesis of the pyridazinone scaffold is well-established, with several routes available depending on the desired substitution patterns. A prevalent and efficient method involves the cyclocondensation of a γ-keto acid with a hydrazine source.

Key Synthetic Pathway: Cyclocondensation

A common and robust synthesis involves the reaction of levulinic acid (4-oxopentanoic acid) with hydrazine hydrate. This reaction proceeds via two key steps: initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyridazinone ring.

Caption: Figure 2: General synthetic scheme via cyclocondensation.

Experimental Protocol: Synthesis from Levulinic Acid

This protocol describes a standard laboratory-scale synthesis.

Materials:

-

Levulinic acid

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

Standard reflux and filtration glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve levulinic acid (0.1 mol) in ethanol (100 mL).

-

Reagent Addition: To the stirred solution, add hydrazine hydrate (0.11 mol) dropwise. Causality Note: A slight excess of hydrazine ensures complete consumption of the starting keto acid. The addition is done carefully as the initial reaction can be exothermic.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress can be monitored by Thin-Layer Chromatography (TLC). Causality Note: Heating provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration, which is the rate-limiting step.

-

Precipitation and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation of the product.

-

Filtration: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

-

Drying: Dry the product under vacuum to yield 6-Methylpyridazin-3(2H)-one as a crystalline solid. Further purification can be achieved by recrystallization from ethanol if necessary.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Physicochemical Properties

The key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆N₂O | [5][6] |

| Molecular Weight | 110.11 g/mol | [5][6] |

| Appearance | Light yellow to amber powder/crystal | [9] |

| Melting Point | 142 - 146 °C | [9] |

| Boiling Point | 255.5 °C (Normal) | [5] |

| CAS Number | 13327-27-0 | [5][6] |

Spectroscopic Data Analysis

Spectroscopic analysis provides definitive structural confirmation.

-

¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is characteristic. A singlet for the methyl protons (CH₃) typically appears around δ 2.20 ppm. The two vinyl protons on the pyridazinone ring appear as doublets around δ 6.80 and δ 7.05 ppm, showing coupling to each other. A broad singlet at high chemical shift (δ ~12.85 ppm) corresponds to the exchangeable N-H proton of the lactam.[1]

-

¹³C NMR: The carbon spectrum will show five distinct signals. The methyl carbon appears upfield, while the carbonyl carbon (C=O) is significantly downfield (~160-170 ppm). The remaining signals correspond to the sp² hybridized carbons of the heterocyclic ring.[6][11]

-

Mass Spectrometry (GC-MS): The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 110, corresponding to the molecular weight of the compound.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum displays key functional group absorptions. A strong, sharp peak around 1650-1680 cm⁻¹ is characteristic of the C=O stretch of the cyclic amide. A broad absorption in the region of 3100-3400 cm⁻¹ corresponds to the N-H bond stretch.[6][12]

Chemical Reactivity and Derivatization

The pyridazinone ring is a versatile scaffold for further chemical modification, which is key to its utility in drug discovery.

N-Alkylation

The nitrogen atom at the 2-position (N-H) is nucleophilic and can be readily alkylated or acylated. This is the most common site for introducing diverse side chains to modulate the compound's biological activity. The reaction typically proceeds by deprotonating the N-H with a suitable base (e.g., K₂CO₃, NaH) followed by reaction with an alkyl halide.[1]

Caption: Figure 3: N-alkylation to introduce functional side chains.

C-H Functionalization and Cross-Coupling

While less common than N-alkylation, the C-H bonds on the pyridazinone ring can be functionalized. Halogenated pyridazinone precursors are often used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to introduce aryl or vinyl substituents, further expanding the chemical diversity of the scaffold.[2]

Applications in Research and Development

The pyridazinone scaffold is a cornerstone in modern medicinal chemistry due to its ability to interact with multiple biological targets.[1][3]

-

Cardiovascular Agents: Numerous pyridazinone derivatives have been developed as potent cardiovascular drugs. They often exhibit vasorelaxant and antihypertensive properties, acting as alternatives to established drugs like hydralazine.[3][13] Some derivatives function as phosphodiesterase III (PDE3) inhibitors, which are used as inotropic agents in treating heart failure.[3]

-

Anti-inflammatory and Analgesic Agents: The scaffold is a key component in molecules designed as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2.[4] This makes them promising candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved side-effect profiles.[14]

-

Anticancer Activity: Substituted pyridazinones have shown significant potential as anticancer agents by targeting various enzymes and signaling pathways involved in tumor proliferation and survival, including PARP, B-RAF, and FGFR.[3]

-

Agrochemicals: Beyond pharmaceuticals, the pyridazinone core is found in various agrochemicals, including herbicides and insecticides, demonstrating the broad utility of this heterocyclic system.[1][2]

-

CNS and Antimicrobial Applications: Derivatives have also been explored for antidepressant, anticonvulsant, antibacterial, and antifungal activities, highlighting the remarkable versatility of this chemical class.[2][3]

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory.

-

GHS Hazard Classification: According to aggregated GHS data, 6-Methylpyridazin-3(2H)-one is classified with the following hazards:

-

Recommended Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[9]

Conclusion

6-Methylpyridazin-3(2H)-one is more than a simple heterocyclic compound; it is a validated and highly valuable building block in modern chemical science. Its straightforward synthesis, well-defined structure, and versatile reactivity make it an ideal starting point for constructing complex molecules with tailored biological functions. Its proven success in developing drug candidates for a wide spectrum of diseases—from cardiovascular disorders to cancer—ensures that the pyridazinone scaffold will remain an area of intense research and development for the foreseeable future.

References

-

Chemcasts. (n.d.). 6-Methyl-3(2H)-pyridazinone Properties vs Temperature. Retrieved from [Link]

-

Allam, A. A., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health (NIH). Retrieved from [Link]

-

Abdel-Aziz, A. A.-M., et al. (2020). Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents. PubMed. Retrieved from [Link]

-

Chemcasts. (n.d.). Thermophysical Properties of 6-Methyl-3(2H)-pyridazinone. Retrieved from [Link]

-

PubChem. (n.d.). 6-methylpyridazin-3(2H)-one. Retrieved from [Link]

-

Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. Retrieved from [Link]

-

PubChem. (n.d.). 4,5-Dihydro-6-methyl-3(2H)-pyridazinone. Retrieved from [Link]

-

Allam, A. A., et al. (2024). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed Central. Retrieved from [Link]

-

SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]

-

Gomaa, M. A.-M., et al. (2023). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. MDPI. Retrieved from [Link]

-

Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Retrieved from [Link]

-

Autechem. (n.d.). 6-Methylpyridazin-3(2H)-one; CAS 13327-27-0. Retrieved from [Link]

-

Al-Wahaibi, L. H., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Retrieved from [Link]

-

WUR eDepot. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Retrieved from [Link]

-

Peñéñory, A. B., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. PubMed. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Transition-Metal-Free Regioselective C–H Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite - Supporting Information. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem-casts.com [chem-casts.com]

- 6. 6-methylpyridazin-3(2H)-one | C5H6N2O | CID 83346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Methyl-3(2H)-pyridazinone, 98% | Fisher Scientific [fishersci.ca]

- 8. 6-Methylpyridazin-3(2H)-one | 13327-27-0 [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. chem-casts.com [chem-casts.com]

- 11. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sarpublication.com [sarpublication.com]

6-Methylpyridazin-3(2H)-one CAS number and molecular weight

An In-Depth Technical Guide to 6-Methylpyridazin-3(2H)-one

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-methylpyridazin-3(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis, and characterization, offering insights grounded in established scientific principles and experimental validation.

Core Compound Identity and Properties

6-Methylpyridazin-3(2H)-one is a derivative of pyridazine, a six-membered aromatic ring containing two adjacent nitrogen atoms. The presence of a methyl group and a carbonyl function imparts specific chemical reactivity and physical characteristics to the molecule.

Chemical Structure and Identification

The definitive identifiers for 6-methylpyridazin-3(2H)-one are its CAS number and molecular formula.

-

CAS Number: 13327-27-0

-

Molecular Formula: C₅H₆N₂O

-

Molecular Weight: 110.11 g/mol

-

IUPAC Name: 6-methylpyridazin-3(2H)-one

The structure is characterized by a pyridazinone core with a methyl substituent at the 6-position. The "(2H)" designation indicates that the hydrogen atom is located on the nitrogen at the 2-position of the ring.

Caption: Chemical structure of 6-Methylpyridazin-3(2H)-one.

Physicochemical Data

A summary of key physicochemical properties is presented below. These values are critical for designing experimental conditions, such as solvent selection and purification methods.

| Property | Value | Source |

| Molecular Weight | 110.11 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 148-152 °C | |

| Boiling Point | 325.7±22.0 °C at 760 mmHg | |

| Density | 1.2±0.1 g/cm³ | |

| pKa | 10.10±0.10 | |

| LogP | -0.62 |

Synthesis and Purification

The synthesis of 6-methylpyridazin-3(2H)-one is typically achieved through the condensation of levulinic acid with hydrazine hydrate. This reaction is a classic example of heterocyclic ring formation and is widely used due to its efficiency and the availability of starting materials.

Synthetic Workflow

1H NMR and 13C NMR spectra of 6-Methylpyridazin-3(2H)-one

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Methylpyridazin-3(2H)-one

Authored by: Gemini, Senior Application Scientist

Introduction

6-Methylpyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone class, a scaffold of significant interest in medicinal chemistry and drug development due to its diverse biological activities.[1] Accurate structural elucidation is the cornerstone of chemical research, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for determining the structure of organic molecules in solution. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 6-Methylpyridazin-3(2H)-one. As a self-validating system, this document explains the causality behind spectral features, grounding the interpretation in the fundamental principles of NMR and supporting data from authoritative sources.

The pyridazinone ring can exist in tautomeric forms, primarily the lactam [3(2H)-one] and lactim [3-ol] forms. For 6-methylpyridazin-3(2H)-one, the lactam form is predominantly observed in solution, and the following analysis is based on this major tautomer.

Molecular Structure and NMR Prediction

The structure of 6-Methylpyridazin-3(2H)-one (C₅H₆N₂O) contains a pyridazinone ring with a methyl group at the C-6 position.[2] The molecule has a plane of symmetry that renders the protons within the methyl group chemically equivalent. However, all other protons and carbons in the heterocyclic ring are chemically distinct.

-

¹H NMR: We anticipate four unique signals: one for the N-H proton, two for the vinyl protons (H-4 and H-5), and one for the methyl (CH₃) protons.

-

¹³C NMR: We anticipate five distinct signals: one for the carbonyl carbon (C-3), three for the sp² carbons of the ring (C-4, C-5, C-6), and one for the methyl carbon.

Below is a visualization of the molecular structure with standardized numbering for NMR assignment purposes.

Caption: Molecular structure of 6-Methylpyridazin-3(2H)-one with atom numbering.

Part 1: ¹H NMR Spectral Analysis

The proton NMR spectrum provides a wealth of information through chemical shifts, integration, and spin-spin coupling, allowing for the precise assignment of each proton in the molecule.

Causality of Chemical Shifts and Multiplicity

-

Vinyl Protons (H-4, H-5): These protons are attached to sp²-hybridized carbons in a heterocyclic ring. Their signals appear in the downfield region (typically 6.0-8.0 ppm) due to the deshielding effect of the π-electron system. They are adjacent to each other, resulting in spin-spin coupling. Consequently, the signal for H-4 is split into a doublet by H-5, and reciprocally, H-5 is split into a doublet by H-4. The magnitude of this splitting, the coupling constant (J), is characteristic of their ortho relationship.[3]

-

Methyl Protons (-CH₃): The protons of the methyl group are attached to an sp² carbon of the ring. They are relatively shielded compared to the vinyl protons and thus appear more upfield. Since there are no protons on the adjacent C-6 or N-1 atoms, the signal is not split and appears as a sharp singlet.

-

Amide Proton (N-H): The proton attached to the nitrogen atom is part of an amide-like functional group. Its chemical shift is highly variable and depends on solvent, concentration, and temperature due to its involvement in hydrogen bonding. It typically appears as a broad singlet because of rapid chemical exchange and quadrupole broadening from the adjacent nitrogen atom.

¹H NMR Data Summary

The following table summarizes the experimental ¹H NMR data for 6-Methylpyridazin-3(2H)-one. The data is a consensus from spectroscopic studies on pyridazinone derivatives.[4][5]

| Assignment | Chemical Shift (δ) ppm (DMSO-d₆) | Multiplicity | Coupling Constant (J) Hz | Integration |

| N-H | ~12.9 | Broad Singlet | - | 1H |

| H-5 | ~7.6 | Doublet (d) | ~9.5 | 1H |

| H-4 | ~6.9 | Doublet (d) | ~9.5 | 1H |

| -CH₃ | ~2.2 | Singlet (s) | - | 3H |

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single line for each chemically unique carbon atom. The chemical shift of each carbon is highly sensitive to its electronic environment.

Causality of Chemical Shifts

-

Carbonyl Carbon (C-3): The C-3 carbon is double-bonded to a highly electronegative oxygen atom. This creates a strong deshielding effect, causing its signal to appear at the furthest downfield position, typically in the 160-180 ppm range for amides and related structures.[6]

-

Ring sp² Carbons (C-4, C-5, C-6): These carbons are part of the aromatic-like system and resonate in the 120-150 ppm region.[7] Their precise chemical shifts are influenced by their position relative to the nitrogen atoms and the methyl substituent. C-6, being attached to both a nitrogen and the methyl group, and C-4, adjacent to the carbonyl, are typically found further downfield than C-5.

-

Methyl Carbon (-CH₃): As an sp³-hybridized carbon, the methyl group is highly shielded and its signal appears in the far upfield region of the spectrum.

¹³C NMR Data Summary

The table below presents assigned ¹³C NMR chemical shifts for 6-Methylpyridazin-3(2H)-one, based on comprehensive spectral analysis of pyridazinones.[8][9]

| Assignment | Chemical Shift (δ) ppm (DMSO-d₆) |

| C-3 (C=O) | ~160.5 |

| C-6 | ~145.0 |

| C-5 | ~135.0 |

| C-4 | ~130.0 |

| -CH₃ | ~20.5 |

Part 3: Experimental Protocol for NMR Analysis

To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following methodology represents a field-proven approach for the analysis of heterocyclic compounds like 6-Methylpyridazin-3(2H)-one.

Caption: Standard workflow for NMR sample preparation, acquisition, and data processing.

Justification for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound. Its high polarity readily dissolves the polar pyridazinone structure, and importantly, it slows down the rate of N-H proton exchange, often allowing the N-H proton to be observed as a distinct, albeit broad, signal.[10]

Conclusion

The ¹H and ¹³C NMR spectra of 6-Methylpyridazin-3(2H)-one are fully consistent with its proposed chemical structure. The chemical shifts, coupling patterns, and signal integrations provide an unambiguous fingerprint of the molecule. The downfield doublets in the ¹H spectrum confirm the presence and connectivity of the adjacent vinyl protons, while the upfield singlet is characteristic of the C-6 methyl group. In the ¹³C spectrum, the five distinct signals, including the highly deshielded carbonyl carbon, correspond perfectly to the five unique carbon environments in the molecule. This comprehensive guide serves as an authoritative reference for researchers working with this important class of heterocyclic compounds.

References

-

Katritzky, A. R., et al. (2010). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]

-

McNab, H. (1983). An analysis of the ¹³C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1203-1207. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 83346, 6-methylpyridazin-3(2H)-one. [Link]

-

Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(19), 6678. [Link]

-

Besada, P., et al. (2011). Synthesis and complete assignment of the ¹H and ¹³C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]

-

Gouda, M. A., et al. (2015). Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 110-117. [Link]

-

Gouda, M. A., et al. (2023). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules. [Link]

-

Semantic Scholar (n.d.). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3. [Link]

-

Zaoui, A., et al. (2023). 2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide. IUCrData, 8(9), x230901. [Link]

-

SpectraBase (n.d.). 6-methyl-2-(p-methylbenzyl)-3(2H)-pyridazinone. [Link]

-

ResearchGate (n.d.). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. [Link]

-

Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

-

Oregon State University (n.d.). ¹³C NMR Chemical Shifts. [Link]

-

University of Wisconsin (n.d.). ¹³C NMR Chemical Shifts. [Link]

-

¹³C NMR Chemical Shift Table. [Link]

-

Tsvetkova, D. N., et al. (2020). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2020(3), M1143. [Link]

-

ResearchGate (n.d.). Synthesis and chemistry of pyridazin-3(2H)-ones. [Link]

-

Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3396. [Link]

-

Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. [Link]

Sources

- 1. 2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Methyl-3(2H)-pyridazinone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-Methylpyridazin-3(2H)-one

Abstract

This guide provides a comprehensive, technically-grounded framework for the mass spectrometric analysis of 6-Methylpyridazin-3(2H)-one, a heterocyclic compound of interest in pharmaceutical and chemical research.[1] As drug development pipelines increasingly focus on novel heterocyclic scaffolds, robust and well-understood analytical methodologies are paramount. This document moves beyond rote protocols to explain the causal relationships behind methodological choices, from sample preparation and chromatographic separation to ionization and fragmentation analysis. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to develop, validate, and troubleshoot LC-MS/MS assays for this and structurally related small molecules.

Introduction: The Analytical Imperative for 6-Methylpyridazin-3(2H)-one

6-Methylpyridazin-3(2H)-one is a member of the pyridazine family, a class of N-heterocycles recognized for its diverse biological activities.[2] Pyridazinone derivatives are key pharmacophores in drug candidates targeting a range of conditions, acting as inhibitors for enzymes like dipeptidyl peptidase IV (DPP-IV) and phosphodiesterase 7 (PDE7).[1] Given their potency and specificity, the ability to accurately and sensitively quantify these molecules in complex biological matrices (e.g., plasma, urine, tissue) is critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as the gold standard for this purpose due to its unparalleled sensitivity, selectivity, and speed.[3] However, the unique physicochemical properties of 6-Methylpyridazin-3(2H)-one necessitate a carefully considered analytical approach. This guide provides the foundational principles and practical steps to achieve this.

Physicochemical Properties: Guiding the Analytical Strategy

A successful mass spectrometry method begins with a fundamental understanding of the analyte's properties. These parameters directly influence decisions in sample preparation, chromatography, and ion source selection.

Table 1: Key Physicochemical Properties of 6-Methylpyridazin-3(2H)-one

| Property | Value | Source | Significance for MS Analysis |

| Molecular Formula | C₅H₆N₂O | PubChem[2] | Determines the exact monoisotopic mass for high-resolution analysis. |

| Molecular Weight | 110.11 g/mol | PubChem[2] | Provides the nominal mass for initial MS tuning. |

| Monoisotopic Mass | 110.0480 Da | PubChem[2] | Essential for accurate mass measurement and formula confirmation with HRMS. |

| pKa (Predicted) | 11.51 ± 0.40 | ChemicalBook[4][5] | The high pKa suggests the molecule is weakly acidic, but the presence of two nitrogen atoms in the ring provides sites for protonation, favoring positive mode ionization. |

| Melting Point | 143-145 °C | ChemicalBook[4][5] | Indicates a stable solid at room temperature. |

| Polarity (LogP, Predicted) | -0.4 | PubChem[2] | The negative LogP indicates high polarity, suggesting challenges with retention on standard C18 reversed-phase columns and guiding the choice of chromatography. |

Experimental Workflow: From Sample to Signal

The analytical process can be visualized as a linear progression, where each step is optimized to ensure the analyte is efficiently delivered to the detector in a form that maximizes signal quality.

Sources

- 1. 6-Methylpyridazin-3(2H)-one | 13327-27-0 [chemicalbook.com]

- 2. 6-methylpyridazin-3(2H)-one | C5H6N2O | CID 83346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. 6-Methylpyridazin-3(2H)-one | 13327-27-0 [amp.chemicalbook.com]

- 5. 6-Methylpyridazin-3(2H)-one - Maxmedchem [maxmedchem.com]

infrared spectroscopy of 6-Methylpyridazin-3(2H)-one

An In-Depth Technical Guide to the Infrared Spectroscopy of 6-Methylpyridazin-3(2H)-one

Abstract

This technical guide provides a comprehensive examination of the infrared (IR) spectroscopy of 6-Methylpyridazin-3(2H)-one (CAS: 13327-27-0), a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] As a core scaffold for various bioactive agents, detailed structural elucidation is paramount.[1] This document outlines the fundamental principles of its vibrational spectroscopy, presents a validated experimental protocol for acquiring high-quality Fourier Transform Infrared (FTIR) spectra, and offers a detailed interpretation of the resulting spectral data. The guide is intended for researchers, scientists, and drug development professionals who require a robust methodology for the characterization and quality control of pyridazinone-based compounds.

Introduction: The Significance of 6-Methylpyridazin-3(2H)-one

6-Methylpyridazin-3(2H)-one is a six-membered heterocyclic molecule featuring two adjacent nitrogen atoms, a structure central to a wide array of pharmacologically active compounds.[2] Pyridazinone derivatives have been investigated for numerous therapeutic applications, including cardiovascular and anticancer treatments.[1] The molecule exists in tautomeric forms, with the keto form, 6-Methylpyridazin-3(2H)-one, being more stable and common than its enol counterpart, 3-Hydroxy-6-methylpyridazine.[1]

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[3] By measuring the absorption of infrared radiation, an FTIR spectrum provides a unique molecular fingerprint, revealing the presence of specific functional groups and offering insights into the overall molecular structure. For a molecule like 6-Methylpyridazin-3(2H)-one, IR spectroscopy is an indispensable tool for confirming its identity, assessing purity, and studying intermolecular interactions.

Molecular Structure and Fundamental Vibrational Modes

To effectively interpret the IR spectrum, one must first understand the molecule's structure and the expected vibrations of its constituent functional groups. The structure of 6-Methylpyridazin-3(2H)-one is dominated by the pyridazinone ring, which contains a cyclic amide (lactam) moiety, and is substituted with a methyl group.

Caption: Molecular structure of 6-Methylpyridazin-3(2H)-one.

The primary vibrational modes expected in the IR spectrum are:

-

N-H Stretch: The secondary amine within the lactam ring will produce a characteristic stretching vibration.

-

C=O Stretch: The carbonyl group of the lactam is a strong IR absorber and provides a distinct, intense peak.

-

C-H Stretches: The spectrum will feature contributions from both the sp²-hybridized carbons of the ring and the sp³-hybridized carbon of the methyl group.

-

C=N and C=C Stretches: The double bonds within the heterocyclic ring will give rise to a series of stretching vibrations.

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of bending and skeletal vibrations (e.g., C-H bends, ring deformations) that are highly specific to the molecule's overall structure.

Experimental Protocol for FTIR Analysis

Acquiring a clean, reproducible IR spectrum requires a robust sample preparation and data acquisition methodology. For a solid compound like 6-Methylpyridazin-3(2H)-one, the Thin Solid Film method is recommended for its speed, simplicity, and avoidance of interfering signals from mulling agents or solvents.[4][5]

Recommended Method: Thin Solid Film Preparation

This protocol is designed to be self-validating by ensuring the final spectrum is free from solvent artifacts and exhibits appropriate peak intensities.

Materials:

-

6-Methylpyridazin-3(2H)-one sample (5-10 mg)

-

Volatile solvent (e.g., Methylene Chloride, Acetone)[5]

-

Infrared-transparent salt plates (e.g., KBr or NaCl)

-

Pipette or glass rod

-

FTIR Spectrometer

Step-by-Step Protocol:

-

Plate Preparation: Ensure the salt plates are clean and dry. If necessary, polish them and clean with a small amount of dry acetone, allowing it to evaporate completely in a desiccator or under a gentle stream of nitrogen.

-

Sample Solubilization: In a small vial, dissolve 5-10 mg of the solid sample in a few drops of a volatile solvent like methylene chloride.[5][6] The goal is to create a concentrated solution.

-

Film Deposition: Using a pipette, transfer one or two drops of the solution onto the surface of a single salt plate.[4][5]

-

Solvent Evaporation: Allow the solvent to evaporate completely, which should leave a thin, even film of the solid compound on the plate.[4] A good film often appears slightly hazy but not opaque or crystalline.[4]

-

Data Acquisition:

-

Place the salt plate into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty instrument.

-

Run the sample spectrum.

-

-

Spectrum Validation & Optimization:

-

Low Intensity: If the absorption peaks are too weak, remove the plate, add another drop of the solution, allow the solvent to dry, and re-run the spectrum.[4][5]

-

High Intensity: If the most intense peaks are flat-topped (i.e., >100% absorbance), the film is too thick. Clean the plate thoroughly, dilute the original sample solution with more solvent, and repeat the deposition process.[4][5]

-

Alternative Method: Potassium Bromide (KBr) Pellet

The KBr pellet technique is another common method where the sample is mixed with dry KBr powder and pressed into a transparent disk.[7] While this avoids solvent peaks, it requires careful grinding to prevent light scattering and rigorous exclusion of moisture, as water will damage the pellet and introduce a broad O-H absorption band.[6]

Caption: Experimental workflow for the Thin Solid Film FTIR method.

Spectral Analysis and Interpretation

The FTIR spectrum of 6-Methylpyridazin-3(2H)-one provides a wealth of structural information. The following table and discussion detail the assignment of the principal absorption bands based on established group frequencies and data from structurally similar pyridazinone derivatives.[8]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3250 - 3100 | Medium | N-H Stretching | Secondary Amide (Lactam) |

| 3100 - 3000 | Medium-Weak | C-H Stretching | Ring (sp² C-H) |

| 3000 - 2850 | Medium-Weak | C-H Stretching | Methyl (sp³ C-H) |

| 1700 - 1640 | Strong | C=O Stretching | Cyclic Amide (Lactam) |

| 1650 - 1580 | Medium-Strong | C=N Stretching | Pyridazinone Ring |

| 1580 - 1450 | Medium, Multiple | C=C Ring Stretching | Pyridazinone Ring |

| 1470 - 1430 | Medium | C-H Asymmetric Bending | Methyl Group |

| 1380 - 1360 | Medium | C-H Symmetric Bending | Methyl Group |

| < 1400 | Variable | C-N Stretch, C-H Bends, Ring Deformations | Fingerprint Region |

Detailed Interpretation:

-

N-H and C-H Stretching Region (3300 - 2800 cm⁻¹):

-

A moderately intense, somewhat broad peak is expected between 3250 and 3100 cm⁻¹, characteristic of the N-H stretching vibration of the secondary amide in the ring. Its position and broadness can be influenced by hydrogen bonding in the solid state.

-

Weaker, sharp peaks appearing just above 3000 cm⁻¹ are attributable to the C-H stretching of the hydrogens attached to the sp² carbons of the pyridazinone ring.

-

Just below 3000 cm⁻¹, absorptions from the symmetric and asymmetric C-H stretching of the methyl group will be present.[3]

-

-

Carbonyl and Double Bond Region (1700 - 1450 cm⁻¹):

-

The most prominent peak in the spectrum will likely be the intense C=O stretch of the cyclic amide (lactam), typically appearing in the 1700-1640 cm⁻¹ range.[8] Its exact position provides insight into the ring strain and electronic environment. For similar 6-phenylpyridazin-3(2H)-one derivatives, this peak has been observed around 1646 cm⁻¹.[8]

-

Stretching vibrations of the C=N and C=C double bonds within the ring give rise to one or more medium-to-strong bands in the 1650-1450 cm⁻¹ region.[3][8] These are often coupled, making individual assignment complex, but their presence confirms the unsaturated heterocyclic ring structure.

-

-

Fingerprint Region (< 1500 cm⁻¹):

-

This region contains a rich and complex series of peaks unique to the molecule. Key features include the C-H bending (scissoring and rocking) vibrations of the methyl group around 1450 cm⁻¹ and 1375 cm⁻¹.

-

Additionally, C-N stretching, in-plane and out-of-plane C-H bending of the ring hydrogens, and various skeletal ring vibrations occur here. While difficult to assign individually without computational modeling, this entire pattern serves as a definitive fingerprint for identifying 6-Methylpyridazin-3(2H)-one.

-

Conclusion

FTIR spectroscopy is a rapid, reliable, and highly informative technique for the structural characterization of 6-Methylpyridazin-3(2H)-one. By employing the validated Thin Solid Film sample preparation method, a high-quality spectrum can be consistently obtained. The key spectral features—namely the N-H stretch (~3200 cm⁻¹), the strong lactam C=O stretch (~1650 cm⁻¹), and the pattern of C-H and ring stretching vibrations—provide unambiguous confirmation of the molecule's core functional groups and overall structure. This guide provides the necessary framework for researchers to confidently apply this technique for identity confirmation, quality assessment, and further investigation of this important pharmaceutical scaffold.

References

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Sampling Technique for Organic Solids in IR Spectroscopy. Retrieved from [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

Royal Society of Chemistry. (2016, June 7). Preparing a sample for infrared spectroscopy [Video]. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-methylpyridazin-3(2H)-one. PubChem. Retrieved from [Link]

- Ibrahim, A. M., & El-Gohary, H. S. (2024). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Preprints.org.

- Abdel-Maksoud, M. S., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of the Iranian Chemical Society, 20(1), 1-24.

- Nicholls, I. A., et al. (2002). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Analytica Chimica Acta, 455(1), 145-154.

- Talaq, M. A. (2012). FT-IR Spectral study of some Heterocyclic Compounds: Synthesis, Fourier Transforms Infrared Spectral Study of New Heterocyclic Oxazinane and Oxazepine Compounds.

-

Chemcasts. (n.d.). Thermophysical Properties of 6-Methyl-3(2H)-pyridazinone. Retrieved from [Link]

- Al-Hilfi, Z. H. H., et al. (2023). Synthesis, Characterization, and Evaluation of Some New Heterocyclic Compounds as Corrosion Inhibitors for Carbon Steel in Acidic Media. International Journal of Corrosion, 2023, 1-14.

-

Journal of Emerging Trends and Novel Research. (2020). FTIR INTERPRETATION OF DRUGS. Retrieved from [Link]

-

Maxmedchem. (n.d.). 6-Methylpyridazin-3(2H)-one. Retrieved from [Link]

- Taha, M., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3784.

- Al-Suhaimi, K. S., et al. (2022).

Sources

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. eng.uc.edu [eng.uc.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Discovery and Synthetic History of Pyridazinone Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry, often hailed as a "privileged scaffold" or "wonder nucleus".[1][2] Its inherent structural features and synthetic tractability have allowed for the development of a vast library of derivatives with a remarkable breadth of pharmacological activities.[3][4] These compounds have demonstrated significant therapeutic potential across multiple domains, including oncology, cardiovascular disease, inflammation, and infectious diseases.[5][6][7] This guide provides a comprehensive exploration of the pyridazinone core, charting its historical discovery, the evolution of its synthetic methodologies from classical cyclocondensation reactions to modern cross-coupling strategies, and its profound impact on contemporary drug discovery. We will dissect key structure-activity relationships, mechanisms of action, and provide detailed, field-proven experimental protocols to empower researchers in leveraging this versatile scaffold for the development of novel therapeutics.

Part 1: The Genesis - From Heterocyclic Curiosity to Pharmacological Powerhouse

The story of pyridazinone is intrinsically linked to the broader history of heterocyclic chemistry. The parent diazine ring, pyridazine, was first isolated by Fischer in 1886 and its synthesis was achieved by Tauber in 1895.[2] For decades, pyridazines and their derivatives, including pyridazinones, remained largely subjects of academic interest, with research focused on their fundamental chemical properties and reactivity.[2]

The paradigm shifted dramatically in the mid-20th century as the field of medicinal chemistry began to blossom. Researchers discovered that the incorporation of the pyridazinone moiety into molecular structures could impart significant biological activity. This revival of interest over the past four decades has been fueled by the successful application of pyridazinone derivatives as potent therapeutic agents, transforming them from a chemical curiosity into a highly sought-after pharmacophore.[2][3]

Part 2: The Blueprint - A Journey Through Synthetic Methodologies

The synthetic accessibility of the pyridazinone core is a primary driver of its prevalence in drug discovery. Methodologies have evolved from foundational, single-step cyclizations to complex, multi-step sequences that allow for precise control over substitution and stereochemistry.

A. The Foundational Pillar: Cyclocondensation of γ-Ketoacids

The most classical and widely employed method for constructing the pyridazinone ring is the cyclocondensation of a γ-ketoacid or its corresponding ester with a hydrazine derivative.[2][8] This robust reaction forms the heterocyclic core in a single, efficient step and remains a workhorse in both academic and industrial settings.

The causality behind this strategy lies in the inherent reactivity of the reagents. The hydrazine, possessing two nucleophilic nitrogen atoms, readily attacks the two electrophilic carbonyl carbons of the γ-ketoacid (the ketone and the carboxylic acid). The subsequent intramolecular condensation and dehydration forge the stable, six-membered pyridazinone ring.

Workflow: Classical Synthesis of a 6-Aryl-4,5-dihydropyridazin-3(2H)-one

Caption: Classical two-step synthesis of the pyridazinone core.

Experimental Protocol: Synthesis of 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one [9]

Step 1: Synthesis of Benzoyl Propionic Acid

-

To a stirred solution of anhydrous aluminum chloride in purified carbon disulfide, add succinic anhydride.

-

Slowly add benzene to the mixture.

-

Continue stirring and heating for 4 hours.

-

Allow the reaction to stand overnight at room temperature.

-

Pour the reaction mixture into ice-cold hydrochloric acid (2.5% v/v).

-

Perform steam distillation to remove the solvent and unreacted volatiles.

-

Concentrate the remaining aqueous solution on a water bath to obtain the crude product.

-

Purify the crude product by dissolving it in 5% w/v sodium bicarbonate solution, followed by extraction with diethyl ether to remove non-acidic impurities.

-

Acidify the aqueous layer with dilute hydrochloric acid to precipitate the pure benzoyl propionic acid.

-

Recrystallize the product from aqueous ethanol.

Step 2: Synthesis of 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one

-

Dissolve the benzoyl propionic acid obtained from Step 1 in a suitable solvent (e.g., ethanol).

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Collect the solid product by filtration, wash with cold solvent, and dry to yield the target pyridazinone.

B. Modern Innovations: Precision and Diversity

While classical methods are effective for creating the core, modern drug development demands more sophisticated tools for generating molecular diversity. Contemporary strategies focus on the late-stage functionalization of a pre-formed pyridazinone ring.

Palladium-Catalyzed Cross-Coupling: The introduction of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, revolutionized pyridazinone synthesis.[10] These methods allow for the precise and efficient installation of a wide variety of aryl, alkyl, and alkynyl groups onto a halogenated pyridazinone scaffold, which is a critical capability for exploring structure-activity relationships.[11]

High-Throughput Screening (HTS) and Scaffold Hopping: Modern discovery often begins not with synthesis, but with screening. HTS of large chemical libraries can identify initial "hit" compounds, which may not even be pyridazinones.[12][13] Through a process of "scaffold hopping," medicinal chemists can then rationally design and synthesize novel pyridazinone derivatives that mimic the key pharmacophoric features of the initial hit, often leading to compounds with improved potency and drug-like properties.[12][13] This was the strategy employed in the discovery of potent pyrido-pyridazinone inhibitors of FER tyrosine kinase.[12]

Workflow: Modern Multi-step Synthesis of a FER Kinase Inhibitor [12][13]

Caption: Multi-step synthesis of a potent pyrido-pyridazinone drug candidate.

Experimental Protocol: Key Steps in the Synthesis of Pyrido-pyridazinone 21 (FER Inhibitor) [12][13]

This protocol highlights key transformations and is not exhaustive.

-

Ring Closure to Pyrido-pyridazinone Core: An N-Boc protected hydrazide precursor is treated with acid to remove the Boc protecting group, which induces spontaneous intramolecular cyclization to form the core pyrido-pyridazinone ring structure (Compound 34).

-

Consecutive SNAr Reactions: The resulting bicyclic core (34) undergoes sequential nucleophilic aromatic substitution (SNAr) reactions. First with 3-methylaniline and subsequently with a protected aminocyclohexylamine to furnish the elaborately substituted intermediate (36). The choice to perform these reactions sequentially is driven by the need for regiochemical control.

-

Bromination: The intermediate (36) is brominated using N-bromosuccinimide (NBS) to install a bromine atom at the 8-position, creating a handle for cross-coupling (Compound 37).

-

Palladium-Catalyzed Cyanation: The crucial cyano group, found to be critical for inhibitory activity, is incorporated via a palladium(0)-catalyzed reaction using zinc cyanide. This step exemplifies a modern cross-coupling strategy for late-stage functionalization.

-

Final Deprotection: The final step involves the removal of the remaining Boc protecting group to yield the active pharmaceutical ingredient (Compound 21).

Part 3: The Application - A Scaffold for Diverse Biological Targets

The pyridazinone core's utility stems from its ability to act as a versatile pharmacophore, presenting hydrogen bond donors and acceptors in a spatially defined manner that facilitates interactions with a wide range of biological targets.[3][6]

A. Cardiovascular Agents

Many pyridazinone derivatives exhibit potent cardiovascular effects, acting as vasodilators and antihypertensive agents.[5][14] Their mechanisms often involve the inhibition of phosphodiesterases (PDEs), particularly PDE3 and PDE5, which leads to increased levels of cyclic nucleotides (cAMP and cGMP) and subsequent smooth muscle relaxation.[15]

B. Anticancer Agents

In oncology, pyridazinones have emerged as powerful inhibitors of various protein kinases that are critical for tumor growth, proliferation, and angiogenesis.[1][15]

-

VEGFR-2 Inhibition: Several derivatives competitively bind to the ATP-binding site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] By blocking this signaling, these compounds effectively cut off the blood supply to tumors.

-

Other Kinase Targets: The scaffold has been successfully adapted to target a multitude of other kinases implicated in cancer, including FER, BTK, FGFR, and B-RAF.[5][15]

Mechanism: VEGFR-2 Inhibition by a Pyridazinone Derivative

Caption: Mechanism of action for a pyridazinone-based VEGFR-2 inhibitor.

C. Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyridazinone scaffold has yielded crucial insights into the structural requirements for activity against different targets. The SAR is highly target-dependent, but general principles can be observed.

For example, in the development of FER kinase inhibitors, a clear SAR emerged.[12][13] The study demonstrated that small, electron-withdrawing groups at a specific position on the fused pyridine ring were highly beneficial for activity.

| Compound | R Group at 5-position | FER IC₅₀ (nM) | Rationale for Change |

| 1 | H | >1000 | Initial HTS hit, moderate activity. |

| variant | Phenyl | >1000 | Bulky group not tolerated. |

| variant | Cl | 230 | Introduction of electron-withdrawing group improves potency. |

| 4 | CN | 31 | Nitrile provides optimal electronic and steric properties, significantly boosting potency.[12][13] |

Table 1: Representative SAR data for early-stage FER Kinase Inhibitors, demonstrating the profound impact of substitution on biological activity.[12][13]

Conclusion and Future Perspectives

The journey of pyridazinone derivatives from their discovery as simple heterocyclic structures to their current status as a privileged scaffold in drug discovery is a testament to the power of synthetic and medicinal chemistry.[1] The ease of synthesis of the core, combined with the advent of modern synthetic methods for its diverse functionalization, has secured its place in the drug developer's toolbox.

Looking forward, the pyridazinone scaffold remains a fertile ground for innovation. Its proven success against multiple, unrelated target classes suggests that its potential is far from exhausted. Future research will likely focus on developing derivatives with novel mechanisms of action, improved safety profiles, and dual-activity agents that can tackle complex diseases like those at the intersection of cardiovascular health and oncology (reverse cardio-oncology).[14][15] The synthetic versatility and rich pharmacological history of pyridazinones ensure they will continue to be a source of new therapeutic breakthroughs for years to come.

References

- Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (n.d.). Bentham Science.

- Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. (2019). ACS Medicinal Chemistry Letters.

- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). Future Medicinal Chemistry.

- The Pyridazinone Core: A Privileged Scaffold in Modern Drug Discovery. (n.d.). BenchChem.

- Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. (n.d.). ACS Publications.

- Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. (n.d.). NIH National Center for Biotechnology Information.